Key Intermediate in Histone Demethylase Inhibitor Patents
Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate is explicitly utilized as a reactant in the synthesis of imidazo[1,2-a]pyridine derivatives claimed as histone demethylase (KDM5B) inhibitors in patent WO/FR equivalents [1]. The 7-bromo substituent enables Pd-catalyzed amination with substituted anilines to generate 7-[(5-chloro-2-methoxyphenyl)methylamino]imidazo[1,2-a]pyridine-5-carboxylic acid, a transformation requiring the bromine at this specific position [1]. By contrast, the 7-chloro analog (CAS 4532-25-6) is primarily cited as a general pharmaceutical intermediate without documented use in the same KDM5B inhibitor patent family .
| Evidence Dimension | Documented patent role as specific synthetic intermediate |
|---|---|
| Target Compound Data | Explicitly used as substrate in Pd-catalyzed amination to generate KDM5B inhibitor intermediates; reaction with Pd catalyst, Xantphos ligand, Cs2CO3, in 1,4-dioxane/methanol for 24 h [1] |
| Comparator Or Baseline | 7-Chloroimidazo[1,2-a]pyridine (CAS 4532-25-6): cited broadly as an intermediate for anticancer, bone morphogenetic protein modulation, and antiviral applications, but not explicitly linked to KDM5B inhibitor synthesis |
| Quantified Difference | Target compound has a documented, specific role in a defined patent synthesis pathway; 7-chloro comparator lacks this specific patent linkage |
| Conditions | Patent literature analysis; synthetic route documented in WO/FR patent describing imidazo[1,2-a]pyridine derivatives as histone demethylase inhibitors |
Why This Matters
For procurement managers sourcing starting materials for epigenetic drug discovery programs targeting KDM5B, using the bromo-substituted intermediate ensures fidelity to the published patent route, reducing the risk of synthetic failure associated with halogen-swapping strategies.
- [1] Molaid. Reaction information for ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate: synthesis of 7-[(5-chloro-2-methoxyphenyl)methylamino]imidazo[1,2-a]pyridine-5-carboxylic acid. Reference: IMIDAZO[1,2-A]PYRIDINE DERIVATIVES AS HISTONE DEMETHYLASE INHIBITORS patent. 2025. View Source
